molecular formula C17H17ClN4O B1680796 SB 206553 hydrochloride CAS No. 1197334-04-5

SB 206553 hydrochloride

Cat. No. B1680796
M. Wt: 328.8 g/mol
InChI Key: VGEMBOFBPSNOIO-UHFFFAOYSA-N
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Description

SB 206553 hydrochloride is a high affinity, selective, and orally active 5-HT2B/5-HT2C receptor antagonist . It has anxiolytic-like properties and is often used in conjunction with ketanserin to distinguish 5-HT2A R and 5-HT2C R activity .


Molecular Structure Analysis

The molecular formula of SB 206553 hydrochloride is C17H16N4O . The molecular weight is 292.34 g/mol for the free base . The InChI key is QJQORSLQNXDVGE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

SB 206553 hydrochloride is a yellow solid . It is soluble in DMSO and has a molecular weight of 328.8 g/mol .

Scientific Research Applications

1. Role in Anxiety and Seizure Control

SB 206553 hydrochloride has been identified as a potent mixed 5-HT2C/5-HT2B receptor antagonist with selectivity over the 5-HT2A and other neurotransmitter receptors. Studies have shown its potential in exhibiting anxiolytic-like properties, indicated by its effects in various animal models of anxiety and conflict tests (Kennett et al., 1996). Additionally, SB 206553 has been shown to modulate seizure thresholds in rodents, suggesting a role in controlling seizures through the activation of 5-HT2C receptors (Upton et al., 1998).

2. Impact on Dopamine Release and Parkinson's Disease

Research indicates that SB 206553 plays a significant role in modulating dopamine release, particularly in the context of Parkinson's disease. It enhances the actions of dopamine D(1) receptor agonists in a rat model of Parkinson's disease, suggesting potential as a non-dopaminergic therapeutic approach (Fox & Brotchie, 2000). In another study, SB 206553 was found to have an antiparkinsonian action when infused into the substantia nigra zona reticulata, indicating its utility in reducing the activity of regions responsible for Parkinson's symptoms (Fox, Moser, & Brotchie, 1998).

3. Potential in Treating Neuropsychiatric Disorders

The drug has shown effects in modulating receptors related to Alzheimer's disease and schizophrenia. It has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is implicated in these diseases (Dunlop et al., 2009). Furthermore, SB 206553's role in modulating serotonin and dopamine release suggests potential applications in addressing various neuropsychiatric conditions.

properties

IUPAC Name

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMBOFBPSNOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042622
Record name SB 206553 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SB 206553 hydrochloride

CAS RN

1197334-04-5
Record name SB 206553 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
BÁN Dhonnchadha, M Hascoët, P Jolliet… - Behavioural brain …, 2003 - Elsevier
… , RS 10-2221 hydrochloride [8-[5-2,4-dimethoxy-5-(4-trifluoromethylphenylsulphonamido)phenyl-5-oxopentyl]-1,3,8-triazaspiro[4,5]decane-2,4-dione] (Tocris); SB 206553 hydrochloride …
Number of citations: 64 www.sciencedirect.com
JF Perrier, R Delgado-Lezama - Journal of Neuroscience, 2005 - Soc Neuroscience
… N-3-pyridinyl-3,5-dihydro-5-methylbenzo(1,2-b:4,5-b′) dipyrrole-1(2 H)carboxamide hydrochloride (SB-206553 hydrochloride; 10 μm; Sigma) was used to block 5-HT 2 receptors. For …
Number of citations: 97 www.jneurosci.org
BÁN Dhonnchadha, M Bourin, M Hascoët - Behavioural brain research, 2003 - Elsevier
… -triazaspiro[4,5]decane-2,4-dione] (Tocris); SDZ SER082 fumarate (+)-cis-4,5,7a,8,9,10,11a-octahydro-7H-10-methylindolo[1,7-bc][2,6]-naphthyridine (Tocris); SB 206553 hydrochloride …
Number of citations: 185 www.sciencedirect.com
M del Mar Fernández, A Morán, ML Martı́n… - European Journal of …, 2000 - Elsevier
Using a number of agonist and antagonist compounds, we attempted to characterize the responses and receptors involved in the effects of 5-hydroxytryptamine (5-HT) in the in situ …
Number of citations: 4 www.sciencedirect.com
H Majczyński, AM Cabaj, LM Jordan… - Frontiers in neural …, 2020 - frontiersin.org
… To block 5-HT 2B and 5-HT 2C receptors we used SB 206553 hydrochloride (inverse agonist) (3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b’]dipyrrole-1(2H)-carboxamide …
Number of citations: 13 www.frontiersin.org
J Walstab, F Steinhagen, M Brüss, M Göthert… - Pharmacological …, 2011 - Springer
The aim of this study was to analyze functional properties of the naturally occurring C23S variant of the human 5-HT2C receptor. In HEK293 cells transiently expressing the unedited …
Number of citations: 18 link.springer.com
M Bourin, M Hascoët - Behavioural brain research, 2010 - Elsevier
Etifoxine is an anxiolytic compound structurally unrelated to benzodiazepine and neurosteroids but potentiating GABA A receptor function by a dual mode of action including a direct …
Number of citations: 14 www.sciencedirect.com
AC McCreary, M Filip, KA Cunningham - Behavioral neuroscience, 2003 - psycnet.apa.org
The role of serotonin 5-HT₂ receptors (5-HT₂R) in the discriminative stimulus effects of fenfluramine was investigated. Male Sprague-Dawley rats were trained to discriminate (±)-…
Number of citations: 27 psycnet.apa.org
KD Dave, JA Harvey, VJ Aloyo - Pharmacology Biochemistry and Behavior, 2002 - Elsevier
… (±)-DOI hydrochloride, ketanserin hydrochloride, 5 methyl-1-(3-pyridil-carbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole (SB 206553 hydrochloride), spiperone hydrochloride and …
Number of citations: 34 www.sciencedirect.com
X Xia, J Yang, F Li, Y Li, X Zhou, Y Dai, STC Wong - Cancer research, 2010 - AACR
… SB 206553 hydrochloride Antagonist 5-HT2C/5-HT2B serotonin receptor (5-… SB 206553 hydrochloride Antagonist 5-HT2C/5-HT2B serotonin receptor (5-HTR) … SB 206553 hydrochloride …
Number of citations: 38 aacrjournals.org

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